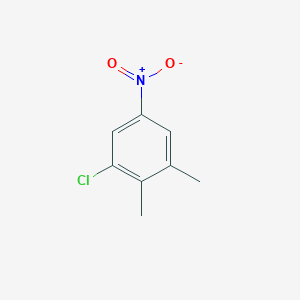

1-Chloro-2,3-dimethyl-5-nitrobenzene

説明

1-Chloro-2,3-dimethyl-5-nitrobenzene is a substituted nitroaromatic compound characterized by a benzene ring with three functional groups: a chlorine atom at position 1, two methyl groups at positions 2 and 3, and a nitro group at position 5. Its molecular formula is C₈H₇ClNO₂, with a molecular weight of 184.60 g/mol. The compound’s reactivity and applications are influenced by the electron-withdrawing nitro group and the steric effects of the methyl substituents, which modulate solubility, stability, and interactions in chemical reactions.

特性

分子式 |

C8H8ClNO2 |

|---|---|

分子量 |

185.61 g/mol |

IUPAC名 |

1-chloro-2,3-dimethyl-5-nitrobenzene |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-8(9)6(5)2/h3-4H,1-2H3 |

InChIキー |

MVCOZQHAVNWKGK-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=CC(=C1C)Cl)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-2,3-dimethyl-5-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of 1-chloro-2,3-dimethylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 1-Chloro-2,3-dimethyl-5-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium hydroxide.

Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol or potassium hydroxide in water.

Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed:

Reduction: 1-Chloro-2,3-dimethyl-5-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 1-Chloro-2,3-dimethyl-5-nitrobenzoic acid.

科学的研究の応用

1-Chloro-2,3-dimethyl-5-nitrobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems. It serves as a model compound for understanding the behavior of similar substances.

Medicine: Research into potential pharmaceutical applications may involve the modification of this compound to develop new drugs with specific biological activities.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its derivatives may have applications in materials science and engineering.

作用機序

The mechanism of action of 1-chloro-2,3-dimethyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chlorine atom and methyl groups influence the compound’s reactivity and its ability to participate in electrophilic and nucleophilic reactions. The pathways involved may include the formation of reactive oxygen species and the modulation of enzyme activity.

類似化合物との比較

Structural and Molecular Comparisons

Research Findings and Practical Implications

- Synthetic Utility : Methyl-substituted chloro-nitrobenzenes are intermediates in agrochemical and pharmaceutical synthesis. The methyl groups in this compound improve lipophilicity, enhancing membrane permeability in drug candidates .

- Toxicity Profile : Chloro-nitrobenzenes generally require careful handling due to respiratory and dermal toxicity (see safety data for 1-Chloro-3-nitrobenzene in ). Methyl groups may slightly reduce volatility, mitigating inhalation risks compared to halogen-dense analogs.

- Similarity Scores : Computational analyses rank 1-Chloro-3-methyl-5-nitrobenzene (similarity score: 0.91–0.95) and 1,3-Dichloro-2,4-difluoro-5-nitrobenzene (similarity score: 0.93) as the closest structural analogs to the target compound .

生物活性

1-Chloro-2,3-dimethyl-5-nitrobenzene (CDMNB) is an aromatic compound with significant biological activity, primarily due to its nitro group and halogen substituents. This article explores its biological interactions, mechanisms of action, and potential applications in various fields such as medicine and environmental science.

- Molecular Formula : C8H8ClNO2

- Molecular Weight : 185.61 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC(=CC(=C1C)Cl)N+[O-]

The biological activity of CDMNB is primarily attributed to its ability to interact with various molecular targets. The nitro group can be reduced to form reactive intermediates that may participate in cellular processes, including:

- Formation of Reactive Oxygen Species (ROS) : The reduction of the nitro group can lead to oxidative stress within cells, affecting cellular signaling pathways.

- Enzyme Modulation : CDMNB can inhibit or enhance the activity of specific enzymes, influencing metabolic pathways and potentially leading to therapeutic effects or toxicity.

- Nucleophilic Substitution Reactions : The chlorine atom can be substituted by nucleophiles, which may alter the compound's reactivity and biological effects.

Biological Activity

Research indicates that CDMNB exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that CDMNB can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents.

- Cytotoxic Effects : The compound has demonstrated cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.

- Mutagenicity : CDMNB has been identified as a mutagenic compound, which raises concerns regarding its environmental impact and human health risks.

Case Study 1: Antimicrobial Properties

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of CDMNB against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting that CDMNB could be developed into a novel antimicrobial agent .

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies conducted on human breast cancer cell lines revealed that CDMNB induces apoptosis at concentrations ranging from 10 to 100 µM. The mechanism was linked to oxidative stress and DNA damage, highlighting its potential as a chemotherapeutic agent .

Case Study 3: Mutagenicity Assessment

Research assessing the mutagenic potential of CDMNB found that it induced mutations in bacterial strains as per the Ames test protocol. This raises concerns about its use in consumer products and necessitates further investigation into its safety profile .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Chloro-2,3-dimethylbenzene | Structure | Less reactive; lower cytotoxicity |

| 2-Chloro-1,3-dimethyl-5-nitrobenzene | Structure | Similar activity; different reactivity patterns |

| 1,3-Dimethyl-5-nitrobenzene | Structure | Higher mutagenicity; lower antimicrobial activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。